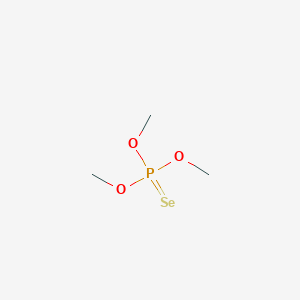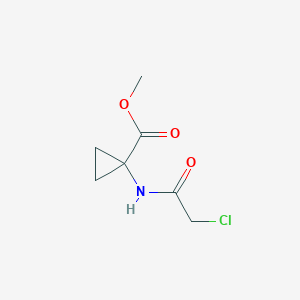
Ethyl 4-(heptyloxy)benzoate
Descripción general
Descripción
Ethyl 4-(heptyloxy)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its aromatic benzoate structure with an ethyl ester group and a heptyloxy substituent. It is used in various applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Ethyl 4-(heptyloxy)benzoate primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.
Mode of Action
This compound acts by binding to specific parts of the sodium ion (Na+) channels on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
It is known that benzoate compounds can be involved in various degradation pathways, including the benzoate degradation pathway
Pharmacokinetics
It is known that local anesthetics, a category to which this compound belongs, can reversibly block the conduction of nerve impulses This suggests that the compound may have good bioavailability at the site of action
Result of Action
The primary result of this compound’s action is the induction of local anesthesia . By blocking the conduction of nerve impulses, it causes a loss of local sensation, providing pain relief without affecting consciousness . This makes it useful for procedures such as minor surgical operations, dental procedures, and other treatments requiring local anesthesia .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Ethyl 4-(heptyloxy)benzoate are not well-studied. Benzoate compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are currently unknown. Benzoate compounds have been shown to have effects on various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that benzoate compounds can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Benzoate metabolism has been mapped in the human gut microbiome
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-(heptyloxy)benzoate can be synthesized through the esterification of 4-(heptyloxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
4-(heptyloxy)benzoic acid+ethanolacid catalystEthyl 4-(heptyloxy)benzoate+water
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave heating and expandable graphite as a catalyst has also been explored to enhance the reaction rate and yield .
Types of Reactions:
Transesterification: This compound can participate in transesterification reactions to form different esters by reacting with other alcohols.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating with a strong acid like hydrochloric acid.
Basic Hydrolysis (Saponification): Involves heating with a strong base like sodium hydroxide.
Reduction: Requires strong reducing agents such as LiAlH4.
Major Products:
Hydrolysis: 4-(heptyloxy)benzoic acid and ethanol.
Reduction: 4-(heptyloxy)benzyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl 4-(heptyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Comparación Con Compuestos Similares
- Ethyl benzoate
- Methyl 4-(heptyloxy)benzoate
- Ethyl 4-(methoxy)benzoate
Comparison: this compound is unique due to its heptyloxy substituent, which imparts distinct physical and chemical properties compared to other esters. This substituent can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other esters might not be as effective .
Propiedades
IUPAC Name |
ethyl 4-heptoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-3-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-4-2/h9-12H,3-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPYTTHZCLEPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610098 | |
| Record name | Ethyl 4-(heptyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154845-73-5 | |
| Record name | Ethyl 4-(heptyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B3047995.png)






